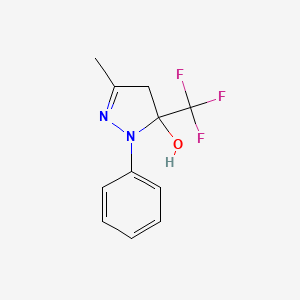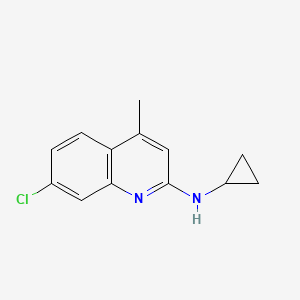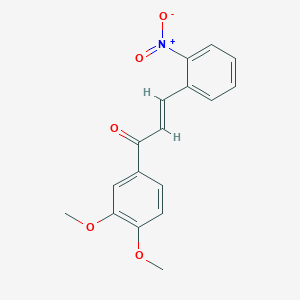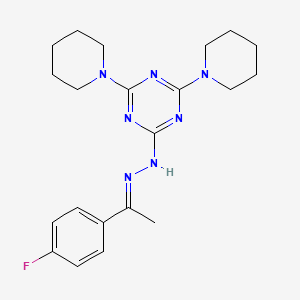![molecular formula C19H27N3O3 B3861956 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
Descripción general
Descripción
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the central nervous system (CNS). DMQX has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Mecanismo De Acción
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine exerts its pharmacological effects by selectively blocking the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its NMDA receptor-blocking activity, this compound has been found to modulate other neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is a useful tool for studying the role of the NMDA receptor in various neurological disorders. Its selectivity for the NMDA receptor allows researchers to specifically target this receptor and study its effects on neuronal function. However, this compound has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential mechanisms of action.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In Parkinson's disease models, this compound has been found to improve motor function and reduce neurodegeneration. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation.
Propiedades
IUPAC Name |
5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-11-18(20-5-4-6-22-7-9-25-10-8-22)21-16-12-15(23-2)13-17(24-3)19(14)16/h11-13H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLVCIFKAVXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B3861895.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)
![ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3861931.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)



![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)

